![molecular formula C9H9ClN2O2 B12612938 Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-](/img/structure/B12612938.png)
Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-
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Overview
Description
Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, is an organic compound with the molecular formula C9H9ClN2O2 It is characterized by a cyclopropane ring attached to an amine group, which is further connected to a 4-chloro-3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, typically involves the reaction of cyclopropanamine with 4-chloro-3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high product quality .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Inhibitors Development
One of the primary applications of Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)- is in the development of selective inhibitors for various biological targets. For instance, it has been investigated as a potential inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. Studies have shown that modifications to the cyclopropanamine structure can enhance its inhibitory potency against LSD1, making it a promising lead compound for further drug development .
Pharmaceutical Formulations
The compound has also been explored in pharmaceutical formulations, particularly as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows it to serve as a building block for creating novel therapeutic agents. For example, derivatives of cyclopropanamine have been synthesized to produce compounds with enhanced biological activity against specific cancer cell lines .
Case Studies on Efficacy
Several case studies have documented the efficacy of cyclopropanamine derivatives in preclinical models:
- Case Study 1: A derivative of cyclopropanamine was tested in vitro against prostate cancer cells, demonstrating significant cytotoxicity compared to standard treatments. The study highlighted the compound's potential as a new therapeutic agent .
- Case Study 2: Another study focused on the compound's role as a selective TYK2 inhibitor. The findings indicated that modifications to the cyclopropanamine structure could lead to improved selectivity and reduced off-target effects, paving the way for safer therapeutic options .
Research on Mechanisms of Action
Research has also delved into the mechanisms by which cyclopropanamine compounds exert their effects on cellular pathways. Understanding these mechanisms is crucial for optimizing their therapeutic profiles and minimizing side effects. Studies utilizing molecular docking simulations have provided insights into how these compounds interact with target proteins at a molecular level .
Table 1: Summary of Biological Activities
Table 2: Chemical Modifications and Their Effects
Mechanism of Action
The mechanism of action of Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, facilitating the substitution of the chlorine atom by nucleophiles. This mechanism is crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the 4-chloro-3-nitrophenyl group.
4-Chloro-3-nitroaniline: Contains the 4-chloro-3-nitrophenyl group but lacks the cyclopropane ring.
Cyclopropanamine, 1-(4-nitrophenyl)-: Similar structure but without the chlorine atom.
Uniqueness
Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, is unique due to the presence of both the cyclopropane ring and the 4-chloro-3-nitrophenyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications .
Biological Activity
Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, is a compound with potential biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₉ClN₂O₂
- Molecular Weight : 212.63 g/mol
- CAS Number : 900505-08-0
- Density : 1.444 g/cm³
- Boiling Point : 324.9 °C at 760 mmHg
- Flash Point : 150.3 °C
The compound features a cyclopropanamine structure with a 4-chloro-3-nitrophenyl moiety, which significantly influences its biological interactions and activities.
Biological Activity Overview
Cyclopropanamine derivatives have been explored for their potential as small molecule inhibitors in various biological pathways, particularly in cancer therapy and neurological disorders. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
-
Mechanism of Action :
- Cyclopropanamine derivatives have shown promise as inhibitors of specific kinases involved in tumor growth and proliferation. The presence of the nitrophenyl group may enhance binding affinity to target proteins, influencing their inhibitory activity.
- In Vitro Studies :
-
Case Study - Kinase Inhibition :
- A study evaluated the structure-activity relationship (SAR) of cyclopropanamine derivatives, highlighting that modifications at the amine group significantly affect kinase inhibition potency. The best-performing compounds exhibited enhanced selectivity for specific kinases associated with cancer progression .
Neuroprotective Effects
- Microtubule Stabilization :
- Neurotoxicity Studies :
Structure-Activity Relationship (SAR)
Understanding the SAR of cyclopropanamine is crucial for developing more effective derivatives:
Properties
Molecular Formula |
C9H9ClN2O2 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9ClN2O2/c10-7-2-1-6(9(11)3-4-9)5-8(7)12(13)14/h1-2,5H,3-4,11H2 |
InChI Key |
GKDYGZDTYBFEGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
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